ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with ethyl acetoacetate, followed by cyclization with phenyl isocyanate. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in developing new therapeutic agents.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
Imidazole Derivatives: Imidazoles have a five-membered ring with two nitrogen atoms and exhibit different chemical properties.
Tetrazole Derivatives: Tetrazoles contain four nitrogen atoms in the ring and have distinct reactivity compared to triazoles
Uniqueness
Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both phenyl and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
ethyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-17(21)15-18-16(13-9-5-3-6-10-13)20(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
MTGWUPSAYQIYMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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